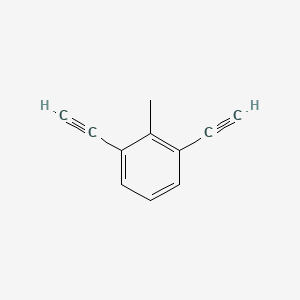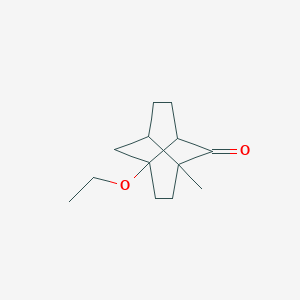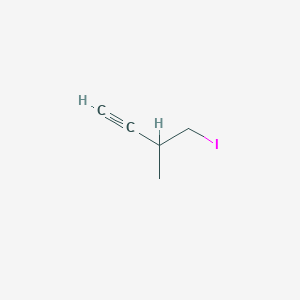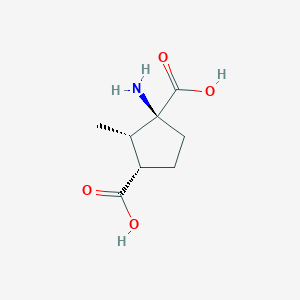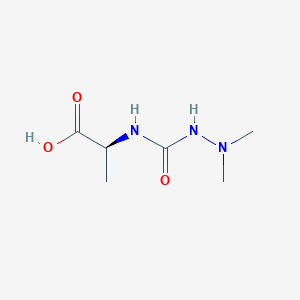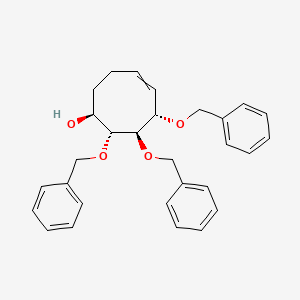![molecular formula C13H18N2O3 B14243020 N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine CAS No. 229007-08-3](/img/structure/B14243020.png)
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C13H18N2O3 It is characterized by the presence of a nitrophenyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine typically involves the reaction of 4-nitrobenzyl chloride with N-methyl oxan-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitrated or halogenated products.
Scientific Research Applications
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxan-4-amine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Similar structure but lacks the oxan-4-amine moiety.
N-methyl-4-nitrobenzenesulfonamide: Contains a sulfonamide group instead of the oxan-4-amine moiety.
Uniqueness
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine is unique due to the presence of both the nitrophenyl and oxan-4-amine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
229007-08-3 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C13H18N2O3/c1-14(12-6-8-18-9-7-12)10-11-2-4-13(5-3-11)15(16)17/h2-5,12H,6-10H2,1H3 |
InChI Key |
ACGFPZIJPPEUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


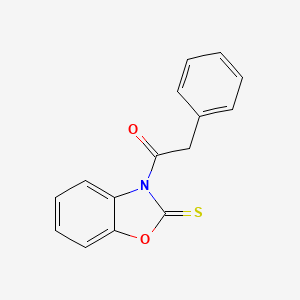
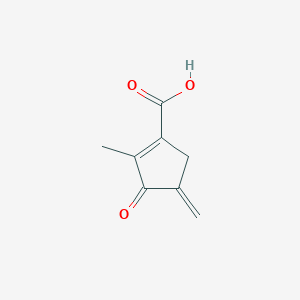
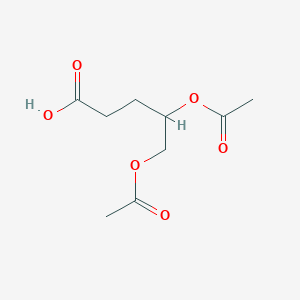
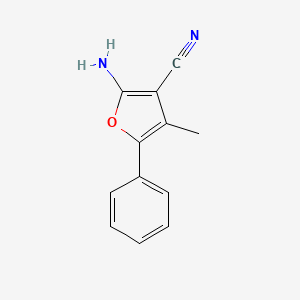
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
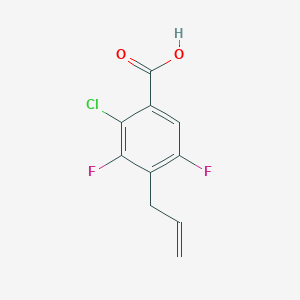
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
